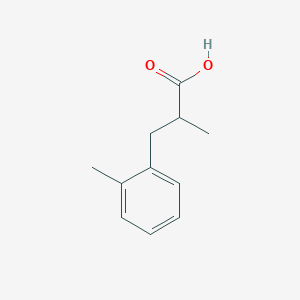

2-Methyl-3-(2-methylphenyl)propanoic acid

Description

Properties

IUPAC Name |

2-methyl-3-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-5-3-4-6-10(8)7-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORRXZKLVDDEGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Elucidation

Diverse Synthetic Pathways and Strategic Approaches

The construction of the stereogenic center at the α-position of 2-Methyl-3-(2-methylphenyl)propanoic acid presents a key synthetic challenge. Various methodologies have been developed to achieve this with high levels of stereocontrol, including asymmetric synthesis and the application of green chemistry principles.

Asymmetric Synthesis of Enantiomers and Diastereomers

The enantioselective synthesis of this compound and its analogs can be achieved through several strategic approaches, primarily focusing on the creation of the chiral center at C2.

One prominent method involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct a diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of related 2-alkyl-3-arylpropanoic acids, oxazolidinones have been employed as effective chiral auxiliaries. The key step is the diastereoselective alkylation of the chiral N-acyloxazolidinone enolate. williams.edunih.gov For instance, an oxazolidinone derived from a readily available chiral amino alcohol can be acylated, and the resulting imide is then deprotonated to form a chiral enolate. This enolate reacts with an electrophile, such as benzyl (B1604629) bromide, from the less hindered face, leading to a high degree of diastereoselectivity. Subsequent hydrolysis of the oxazolidinone auxiliary yields the desired enantiomerically enriched carboxylic acid. williams.edu

Enzymatic kinetic resolution offers another powerful tool for obtaining enantiomerically pure 2-methyl-3-arylpropanoic acids. mdpi.com This technique utilizes the stereoselectivity of enzymes, typically lipases or esterases, to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a racemic mixture of the ethyl ester of a 3-aryl-2-methylpropanoic acid can be subjected to hydrolysis by an esterase. The enzyme will preferentially hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, while the other enantiomer (e.g., the (R)-ester) remains largely unreacted. mdpi.com This allows for the separation of the two enantiomers. Burkholderia cepacia lipase (B570770) is one such enzyme that has been used for the kinetic resolution of related carboxylic acid esters. mdpi.com

Novel Catalytic Systems for Enantioselective and Diastereoselective Synthesis

The development of novel catalytic systems is at the forefront of asymmetric synthesis. For the preparation of chiral propanoic acid derivatives, rhodium-catalyzed asymmetric hydrogenation has proven to be a highly effective method. wiley-vch.dersc.orgnih.govnih.govrsc.org This approach typically involves the hydrogenation of a prochiral α,β-unsaturated carboxylic acid precursor in the presence of a chiral rhodium catalyst. The catalyst, usually a complex of rhodium with a chiral phosphine (B1218219) ligand, facilitates the addition of hydrogen across the double bond in a stereocontrolled manner, leading to the formation of the desired enantiomer with high enantiomeric excess. Ligands such as those from the DuPhos and BoPhoz families have been successfully employed in the asymmetric hydrogenation of related unsaturated acids. wiley-vch.de

Furthermore, ruthenium-based catalysts are also being explored for similar asymmetric transformations. These catalysts can offer different reactivity and selectivity profiles compared to their rhodium counterparts. The choice of metal and ligand is crucial in optimizing the enantioselectivity of the hydrogenation reaction.

Applications of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into synthetic route design to minimize environmental impact. acs.orgnih.govrsc.orgmdpi.com In the context of synthesizing this compound, this involves the use of greener solvents, catalysts, and reaction conditions.

Biocatalysis , as mentioned in the context of enzymatic resolution, is a cornerstone of green synthesis. nih.govresearchgate.netelsevierpure.com Enzymes operate under mild conditions (room temperature and neutral pH) in aqueous media, reducing the need for harsh reagents and organic solvents. The use of whole-cell biocatalysts can further simplify processes by eliminating the need for enzyme purification. elsevierpure.com

The selection of greener solvents is another critical aspect. Traditional organic solvents are often volatile, flammable, and toxic. Research is focused on replacing these with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents like Cyrene™ and γ-valerolactone (GVL). nih.govmdpi.com For reactions that still require organic solvents, minimizing their volume and choosing those with a lower environmental impact is a key consideration. acs.org

The development of catalytic processes , particularly those using earth-abundant and non-toxic metals, is also a primary goal of green chemistry. Catalytic reactions are inherently more atom-economical than stoichiometric reactions, as the catalyst is used in small amounts and can be recycled.

Chemical Transformations and Derivatization Strategies

The carboxylic acid moiety and the propanoic acid side chain of this compound are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

Esterification of the carboxylic acid group is a fundamental transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. operachem.commasterorganicchemistry.comathabascau.caorganic-chemistry.orgaskfilo.com For a sterically hindered acid like this compound, driving the equilibrium towards the product is crucial. This can be achieved by using a large excess of the alcohol or by removing the water formed during the reaction, for example, by azeotropic distillation with a Dean-Stark apparatus. operachem.comorganic-chemistry.org Common acid catalysts include sulfuric acid and p-toluenesulfonic acid. operachem.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. chemguide.co.uk

| Esterification Method | Catalyst/Reagent | Typical Conditions | Key Features |

| Fischer Esterification | H₂SO₄, p-TsOH | Reflux in excess alcohol or with water removal | Reversible, equilibrium-driven |

| Steglich Esterification | DCC, DMAP | Room temperature | Good for sterically hindered acids |

Amidation , the formation of an amide bond, is another key reaction. Direct reaction of the carboxylic acid with an amine is often difficult and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Peptide coupling reagents are widely used for this purpose under mild conditions. peptide.comsigmaaldrich.comresearchgate.netresearchgate.netpeptide.combachem.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) activate the carboxyl group to form a reactive intermediate that is then readily attacked by the amine. peptide.com Other more advanced coupling reagents like HATU and HBTU are also highly effective and can minimize side reactions such as racemization. sigmaaldrich.compeptide.com

| Amidation Method | Coupling Reagent | Key Features |

| Carbodiimide Method | DCC, DIC | Forms a reactive O-acylisourea intermediate |

| Phosphonium-based | BOP, PyBOP | High coupling efficiency |

| Aminium/Uronium-based | HATU, HBTU | Fast reactions, reduced racemization |

Reduction and Oxidation Reactions of the Propanoic Acid Side Chain

The carboxylic acid group of this compound can be reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation. docbrown.infomasterorganicchemistry.comyoutube.comdoubtnut.com The reaction is typically carried out in a dry ether solvent, followed by an aqueous workup to yield 2-methyl-3-(2-methylphenyl)propan-1-ol. docbrown.info It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. docbrown.info

The oxidation of the propanoic acid side chain is less straightforward. The carboxylic acid group is already in a high oxidation state. However, the benzylic methylene (B1212753) group and the methyl group on the aromatic ring could potentially be targets for oxidation under specific conditions. Selective oxidation of the benzylic methyl group on the tolyl ring would require carefully chosen reagents to avoid oxidation of other parts of the molecule.

Regioselective Modifications to the Phenyl Ring and Alkyl Substituents

The synthesis of derivatives of this compound often requires precise control over the placement of additional functional groups on the aromatic ring or modifications to the existing alkyl chains. Regioselective methodologies are paramount for creating structurally diverse analogs for further investigation.

Phenyl Ring Modifications: Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of the phenyl ring. By introducing a directing metalation group (DMG) onto the ring, lithiation can be guided to the ortho position. For a precursor like 2-methylphenylacetic acid, the carboxylic acid group can act as a DMG, allowing for the introduction of electrophiles at the C3 or C5 positions of the tolyl group. However, this is often more applicable before the construction of the full propanoic acid side chain.

Alternatively, Friedel-Crafts reactions can be employed, though they typically offer less precise regiocontrol on a substituted ring like the 2-methylphenyl group. The existing methyl group is an ortho-, para-director. Therefore, acylation or alkylation would likely yield a mixture of products, with substitution occurring at positions para and ortho to the methyl group. The steric hindrance from the adjacent propanoic acid side chain would influence the product distribution.

A more controlled approach involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These methods require the initial synthesis of a halogenated precursor, for example, 3-(2-methyl-4-bromophenyl)-2-methylpropanoic acid. The bromine atom provides a specific site for coupling with various boronic acids or amines, enabling the regioselective introduction of a wide array of substituents.

Alkyl Substituent Modifications: Modifications to the alkyl substituents, namely the C2-methyl group of the propanoic chain and the C2'-methyl group on the phenyl ring, present different challenges. Selective functionalization of the C2-methyl group on the propanoic acid chain is difficult without interfering with the acidic proton or the benzylic protons.

However, the benzylic C2'-methyl group on the phenyl ring is more amenable to modification. Free-radical bromination using N-bromosuccinimide (NBS) under photochemical conditions can selectively introduce a bromine atom to form a benzyl bromide derivative. This intermediate serves as a versatile handle for subsequent nucleophilic substitution reactions to introduce alkoxy, amino, or other functional groups.

The following table summarizes potential regioselective modifications:

| Target Site | Reaction Type | Reagents | Expected Outcome | Regioselectivity |

| Phenyl Ring (C4) | Electrophilic Aromatic Substitution (e.g., Bromination) | Br₂, FeBr₃ | Introduction of a bromine atom para to the methyl group. | Moderate to High |

| Phenyl Ring (Variable) | Palladium-Catalyzed Cross-Coupling | Aryl-halide precursor, Boronic acid, Pd catalyst | Formation of a new C-C bond at a pre-defined position. | High |

| C2' Methyl Group | Free-Radical Halogenation | N-Bromosuccinimide (NBS), Light (hν) | Bromination of the benzylic methyl group. | High |

| C2' Methyl Group (Post-Halogenation) | Nucleophilic Substitution | NaCN, KOR, etc. | Introduction of nitrile, ether, or other functionalities. | High |

Mechanistic Investigations of Key Synthetic Steps

Understanding the underlying mechanisms of the reactions used to synthesize this compound is crucial for optimizing reaction conditions, improving yields, and controlling stereochemistry. Key synthetic steps often involve C-C bond formation, such as alkylation or Grignard-type reactions.

Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and the relative stability of intermediates and products. While specific studies on this compound are not widely published, data from analogous systems, such as the synthesis of other 2-arylpropanoic acids, offer significant insight.

A common route to 2-arylpropanoic acids is the alkylation of an arylacetonitrile precursor followed by hydrolysis. The key alkylation step, for instance, the methylation of 2-methylphenylacetonitrile, typically proceeds via an Sₙ2 mechanism. Kinetic studies of such reactions generally show a second-order rate law, being first-order in both the carbanion (generated by a strong base like sodium amide) and the alkylating agent (e.g., methyl iodide).

Rate = k[Arylacetonitrile Anion][Alkyl Halide]

The thermodynamics of this step are generally favorable, as the formation of a stable C-C bond drives the reaction forward. The choice of solvent can significantly impact the reaction kinetics by affecting the solvation of the base's counter-ion and the transition state.

The table below presents hypothetical kinetic data for a key synthetic step based on analogous reactions.

| Reaction Step | Reactants | Rate Law | Key Kinetic Parameter | Thermodynamic Profile |

| Methylation of Arylacetonitrile | 2-methylphenylacetonitrile anion + CH₃I | Rate = k[Anion][CH₃I] | k ≈ 10⁻² M⁻¹s⁻¹ (at 25°C) | Exergonic (ΔG < 0) |

| Grignard Addition | 2-methylbenzaldehyde + Isopropylmagnesium bromide | Complex, depends on species in Schlenk equilibrium | Rate influenced by solvent and Mg species | Exergonic (ΔG < 0) |

Isotopic labeling is a powerful technique to trace the movement of atoms through a reaction, providing definitive evidence for proposed mechanisms. numberanalytics.comias.ac.in By replacing an atom with its heavier isotope (e.g., ¹H with ²H (D), or ¹²C with ¹³C), its position in the product can be determined using mass spectrometry or NMR spectroscopy. researchgate.net This method is invaluable for distinguishing between competing reaction pathways. numberanalytics.comresearchgate.net

For the synthesis of 2-arylpropanoic acids, a key mechanistic question often involves the nature of bond-breaking and bond-forming steps. For instance, in a Grignard reaction pathway, a secondary kinetic isotope effect (KIE) can help determine if the mechanism involves a nucleophilic addition or a single-electron transfer (SET) process. acs.org

In a hypothetical synthesis step involving the enolization of a ketone by a Grignard reagent, deuterating the α-carbon of the ketone allows for the measurement of the KIE. A significant primary KIE (kH/kD > 2) would indicate that the C-H bond is broken in the rate-determining step, which is consistent with an enolization mechanism. rsc.org For example, studies on the reaction of α-deuterio-substituted ketones with ethylmagnesium bromide showed KIE values (kH/kD) between 2.6 and 3.1, confirming that the C-H bond cleavage is the rate-determining step. rsc.org

Another application could be in elucidating the mechanism of rearrangement reactions. If a 1,2-aryl shift were a plausible step in a synthetic route, labeling the phenyl ring with ¹³C at a specific position would allow chemists to track the migration of the ring and confirm the proposed rearrangement pathway.

The following table outlines potential isotopic labeling experiments for elucidating the synthesis mechanism.

| Synthetic Step Investigated | Isotopic Label | Experimental Goal | Potential Outcome & Interpretation |

| Alkylation of 2-methylphenylacetonitrile | Use of ¹³CH₃I | To confirm the source of the new methyl group. | ¹³C is found exclusively at the C2-position of the product, confirming direct methylation. |

| Grignard reaction with an ester | Labeling of carbonyl oxygen with ¹⁸O | To trace the fate of the carbonyl oxygen. | The ¹⁸O is found in the eliminated alkoxide group, not the final alcohol product, supporting the standard addition-elimination mechanism. |

| Decarboxylation of a malonic acid intermediate | Labeling of one carboxyl group with ¹³C | To determine which carboxyl group is lost. | If the labeled carboxyl group is retained or lost preferentially, it provides insight into the transition state geometry of the decarboxylation step. |

Process Chemistry Considerations and Scale-Up Methodologies

Translating a laboratory-scale synthesis of this compound to an industrial scale introduces numerous challenges related to safety, cost, efficiency, and environmental impact. chimia.ch Process chemistry focuses on developing robust, scalable, and economically viable manufacturing processes. chimia.ch

Key Considerations for Scale-Up:

Cost of Goods (CoG): The price of raw materials, reagents, and solvents becomes a dominant factor. Expensive reagents used in lab-scale synthesis, such as certain palladium catalysts or strong, sterically hindered bases, may need to be replaced with cheaper alternatives.

Process Mass Intensity (PMI): PMI, the ratio of the total mass of materials (raw materials, solvents, water, reagents) to the mass of the final product, is a key metric for evaluating the "greenness" of a process. chimia.ch A high PMI indicates significant waste generation. Optimization focuses on reducing solvent volumes, eliminating workup steps, and using catalytic rather than stoichiometric reagents.

Safety and Hazard Analysis: Reactions that are manageable in the lab, such as those involving highly reactive organometallic reagents (e.g., Grignard reagents) or exothermic steps, require careful thermal management and engineering controls on a large scale to prevent runaway reactions.

Equipment and Throughput: The synthesis must be adaptable to standard industrial reactors. The number of unit operations (reaction, extraction, distillation, crystallization) should be minimized to increase throughput and reduce processing time.

Purification: Final product purification on a large scale often relies on crystallization rather than chromatography, which is generally not feasible for bulk manufacturing. The process must be designed to produce a crude product that is easily crystallizable to meet purity specifications.

A potential industrial route could adapt the methylation of an arylacetonitrile followed by hydrolysis. orgsyn.orggoogle.com This avoids highly energetic Grignard reactions and may offer a better safety profile. The hydrolysis of the intermediate nitrile can be performed under basic or acidic conditions, and the choice would depend on factors like corrosion of the reactor and ease of product isolation. orgsyn.org

The following table compares two potential synthetic routes from a process chemistry perspective.

| Parameter | Route A: Grignard Synthesis | Route B: Arylacetonitrile Alkylation & Hydrolysis |

| Starting Materials | 2-methylbenzyl chloride, Mg, CO₂, Propylene oxide | 2-methylbenzyl chloride, NaCN, NaOH, CH₃I |

| Key Reagents | Magnesium turnings, Dry ether/THF | Sodium cyanide, Sodium hydroxide, Phase-transfer catalyst |

| Estimated Yield | 60-75% | 70-85% |

| Process Mass Intensity (PMI) | High (~50-100) due to solvent use and aqueous workups. | Moderate (~20-40), can be optimized with catalytic conditions. |

| Safety Concerns | Flammable solvents, highly reactive Grignard reagent, potential for exotherms. | Highly toxic sodium cyanide, corrosive reagents (NaOH/HCl). |

| Scalability | Challenging due to Grignard initiation and heat management. | More straightforward; well-established industrial processes exist for cyanation and hydrolysis. |

Ultimately, the chosen scale-up methodology will balance economic viability, process robustness, safety, and environmental impact to ensure the efficient and reliable production of this compound. google.com

Sophisticated Analytical and Structural Characterization Techniques

Advanced Chromatographic Separations

Chromatographic techniques are indispensable for separating 2-Methyl-3-(2-methylphenyl)propanoic acid from complex matrices and for assessing its purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Due to the presence of a chiral center at the second carbon of the propanoic acid chain, this compound can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying these enantiomers, which is critical for understanding their distinct biological activities. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Commonly used CSPs for the resolution of acidic compounds include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins (e.g., α1-acid glycoprotein), or Pirkle-type phases. nih.govsigmaaldrich.com The choice of mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is optimized to achieve baseline separation of the enantiomeric peaks. nih.gov The enantiomeric excess (% ee), a measure of the purity of one enantiomer over the other, can be accurately calculated from the integrated peak areas of the two enantiomers. sigmaaldrich.com

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiral AGP (α1-acid glycoprotein) |

| Mobile Phase | Acetonitrile/10 mM Phosphate Buffer (pH 6.0) (10:90, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This table presents a hypothetical set of parameters and does not represent actual experimental data for this compound.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Impurity Profiling

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is a powerful tool for the identification and quantification of impurities in this compound samples. The high resolving power of UHPLC allows for the separation of closely related impurities from the main compound, while the mass spectrometer provides highly sensitive and specific detection, enabling the determination of the molecular weights of the impurities.

Reverse-phase chromatography is commonly employed, using columns with sub-2 µm particles for enhanced separation efficiency and speed. The mobile phase often consists of a gradient of water and an organic solvent, both typically modified with a small amount of an acid like formic acid to improve peak shape and ionization efficiency. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, can provide accurate mass measurements, facilitating the elemental composition determination of unknown impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for analyzing volatile derivatives and potential degradation products of this compound. Due to the low volatility of the carboxylic acid, derivatization is often necessary to convert it into a more volatile form, such as a methyl or trimethylsilyl (B98337) (TMS) ester. sielc.commdpi.com This process involves reacting the carboxylic acid with a suitable derivatizing agent.

The derivatized sample is then injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification by comparison with spectral libraries like the NIST database. jppres.com

Table 2: Potential Volatile Derivatives for GC-MS Analysis

| Derivative | Derivatization Reagent |

| Methyl ester | Methanol with an acid catalyst (e.g., H₂SO₄) |

| Trimethylsilyl (TMS) ester | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| tert-Butyldimethylsilyl (TBDMS) ester | N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of this compound, providing detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Complete Structure Assignment

While one-dimensional ¹H and ¹³C NMR spectra provide fundamental information, a complete and unambiguous assignment of all proton and carbon signals often requires two-dimensional (2D) NMR experiments. st-andrews.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecule. For instance, it would show correlations between the methine proton at C2 and the methylene (B1212753) protons at C3, as well as the methyl protons at C2.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular skeleton. For example, it would show a correlation between the methyl protons on the phenyl ring and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity, which can be used to determine the stereochemistry and conformation of the molecule.

Solid-State NMR for Polymorphic Forms and Supramolecular Interactions

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of this compound in its solid form. nih.govresearchgate.net Unlike solution-state NMR, which provides information about the averaged structure in a solvent, ssNMR can distinguish between different crystalline forms, or polymorphs, which may exhibit different physical properties. researchgate.net

By analyzing the chemical shifts and line shapes in ssNMR spectra, researchers can gain insights into the local molecular environment, including intermolecular interactions such as hydrogen bonding between the carboxylic acid groups. researchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly used to enhance the signal of less abundant nuclei like ¹³C and to average out anisotropic interactions, resulting in higher resolution spectra. nih.gov

Dynamic NMR for Conformational Exchange and Rotational Barriers

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the conformational exchange processes in this compound. The molecule's structure, featuring a substituted phenyl ring and a chiral center, gives rise to distinct conformers due to hindered rotation around the single bonds. Specifically, rotation around the Cα-Cβ bond and the Cβ-C(aryl) bond can be restricted.

At low temperatures, the rate of this internal rotation can become slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. As the temperature is increased, the rate of exchange between conformers accelerates. This increased rate leads to a characteristic broadening of the NMR signals, which eventually coalesce into a single, time-averaged signal at higher temperatures.

Advanced Mass Spectrometry for Fragmentation and Isotopic Analysis

Mass spectrometry offers unparalleled sensitivity and specificity for determining the molecular weight and structural features of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Metabolite Identification

Tandem mass spectrometry (MS/MS) is instrumental in confirming the structure of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion ([M+H]⁺ or [M-H]⁻) is first isolated and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions.

For this compound (molecular weight 178.23 g/mol ), key fragmentation pathways would likely include:

Loss of the carboxylic acid group: A common fragmentation for carboxylic acids is the loss of COOH (45 Da), leading to a fragment ion.

Benzylic cleavage: Cleavage of the bond between the β-carbon and the phenyl ring is often favorable, which would result in the formation of a methylphenyl radical or cation.

Cleavage adjacent to the chiral center: Fragmentation can also occur around the stereocenter, providing further structural information.

These fragmentation patterns serve as a molecular fingerprint, allowing for confident identification. Furthermore, in metabolic studies, MS/MS is crucial for identifying metabolites. Metabolites of this compound would likely involve hydroxylation of the aromatic ring or the alkyl chain, or conjugation with moieties like glucuronic acid. These modifications would result in specific mass shifts from the parent compound, which can be readily detected and characterized by MS/MS.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss (Da) | Putative Fragment Identity |

| 179.1067 ([M+H]⁺) | 161.0961 | 18.0106 (H₂O) | Dehydrated molecular ion |

| 179.1067 ([M+H]⁺) | 133.0648 | 46.0419 (HCOOH) | Loss of formic acid |

| 179.1067 ([M+H]⁺) | 119.0855 | 60.0212 (CH₃COOH) | Loss of acetic acid fragment |

| 179.1067 ([M+H]⁺) | 91.0542 | 88.0525 (C₄H₈O₂) | Toluene cation |

| 177.0921 ([M-H]⁻) | 133.0659 | 44.0262 (CO₂) | Decarboxylated ion |

Note: This table is based on theoretical fragmentation patterns for a compound with this structure, as specific experimental data was not found in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision is critical for unambiguously determining the elemental composition of this compound.

The molecular formula of this compound is C₁₁H₁₄O₂. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical monoisotopic mass can be calculated with high precision. An HRMS instrument can measure the actual mass of the molecular ion and compare it to the theoretical value. A close match confirms the elemental formula and helps to distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). nih.gov

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Theoretical Monoisotopic Mass | 178.0994 Da |

| Expected [M+H]⁺ Ion | 179.1067 Da |

| Expected [M-H]⁻ Ion | 177.0921 Da |

| Expected [M+Na]⁺ Ion | 201.0886 Da |

Note: The mass values are theoretical calculations. Experimental HRMS would provide a measured mass with an associated mass error in ppm.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously determine its absolute stereochemistry (the R or S configuration at the chiral center), provided a suitable crystal can be grown.

The analysis of the diffraction pattern reveals the precise spatial coordinates of each atom in the crystal lattice. This information allows for the determination of bond lengths, bond angles, and torsion angles. Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern how the molecules pack together in the crystal. For carboxylic acids, hydrogen bonding typically leads to the formation of dimers, where the carboxyl groups of two molecules are linked.

While a crystal structure for the exact target molecule was not found, a study on the closely related compound 3-(2-Methylphenyl)propanoic acid (lacking the methyl group at the 2-position of the propanoic acid chain) revealed that it crystallizes in a centrosymmetric space group and forms cyclic dimers through hydrogen bonding. researchgate.net This structure consists of double layers of aromatic rings separated by layers of hydrogen-bonded aliphatic chains. It is plausible that this compound would exhibit similar hydrogen-bonding motifs and packing arrangements.

Chiroptical Spectroscopic Methods (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical methods are essential for studying the stereochemistry of chiral molecules in solution. These techniques measure the differential interaction of a chiral substance with left- and right-circularly polarized light.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum shows positive or negative peaks (known as Cotton effects) in the regions where the molecule has a chromophore that absorbs light. For this compound, the phenyl ring and the carbonyl group of the carboxylic acid are the primary chromophores. The sign and magnitude of the Cotton effects are highly sensitive to the stereochemistry at the chiral center and the preferred conformation of the molecule in solution.

Optical Rotatory Dispersion (ORD): ORD spectroscopy measures the change in the angle of optical rotation as a function of wavelength. An ORD curve for a chiral molecule will show a characteristic dispersion curve, and in the region of an absorption band, it will exhibit a Cotton effect, which is a rapid change in rotation.

For this compound, these techniques would be invaluable for assigning the absolute configuration of a resolved enantiomer by comparing the experimental spectra to those predicted by quantum chemical calculations. nih.gov The specific shape and sign of the CD and ORD curves would provide a unique signature for the (R)- and (S)-enantiomers.

Computational Chemistry and Theoretical Modeling of 2 Methyl 3 2 Methylphenyl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic architecture of 2-Methyl-3-(2-methylphenyl)propanoic acid, which in turn governs its reactivity and physical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide detailed information about its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For aromatic carboxylic acids similar in structure, these gaps are typically in the range of 4-6 eV, suggesting a moderate level of reactivity.

DFT calculations also enable the mapping of the electrostatic potential (ESP) surface, which visualizes the charge distribution across the molecule. In this compound, the ESP map would be expected to show a region of high negative potential around the carboxylic oxygen atoms, indicating their susceptibility to electrophilic attack, and regions of positive potential around the acidic proton and aromatic hydrogens.

Illustrative Data Table: Calculated Electronic Properties (DFT/B3LYP/6-311++G(d,p))

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.0 eV |

| HOMO-LUMO Gap | 5.5 eV |

This is an interactive data table. You can sort and filter the data.

For more precise energy and property predictions, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, offer a higher level of accuracy. These methods are particularly useful for calculating the ground state energy of this compound with high fidelity and for benchmarking the results obtained from DFT calculations. Such high-accuracy calculations are crucial for constructing reliable potential energy surfaces and for predicting thermochemical properties.

The flexibility of this compound arises from the possible rotations around its single bonds. Conformational analysis through potential energy surface (PES) scans helps to identify the most stable conformations (energy minima) and the energy barriers to rotation (transition states).

A key rotational coordinate is the dihedral angle between the phenyl ring and the propanoic acid chain. By systematically rotating this bond and calculating the energy at each step, a rotational energy profile can be generated. For similar molecules like ethylbenzene, the rotational barrier is relatively low, in the order of 1-3 kcal/mol. This suggests that at room temperature, the molecule is likely to exist as a dynamic ensemble of various conformers. Another important dihedral angle to consider is the orientation of the carboxylic acid group itself.

Illustrative Data Table: Calculated Rotational Energy Barriers

| Dihedral Angle | Rotational Barrier (kcal/mol) |

|---|---|

| Phenyl-Cα | ~2.5 |

| Cα-Cβ | ~4.0 |

This is an interactive data table. You can sort and filter the data.

Molecular Dynamics Simulations for Conformational Dynamics and Solvation Effects

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations model the movement of atoms in the molecule and its surrounding environment (e.g., a solvent) based on a force field, which is a set of empirical energy functions.

For this compound, MD simulations can be used to study its conformational flexibility in a solvent like water. These simulations can reveal the preferred conformations in solution and the timescales of transitions between them. Furthermore, MD can elucidate the details of solute-solvent interactions, such as the formation and dynamics of hydrogen bonds between the carboxylic acid group and water molecules. This information is critical for understanding the molecule's solubility and its behavior in biological systems.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are also highly valuable for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. For this compound, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT.

By calculating the ¹H and ¹³C NMR chemical shifts for a given conformation, and then averaging these over a Boltzmann distribution of low-energy conformers, a theoretical spectrum can be generated that can be compared with experimental data to confirm the molecular structure. Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be computed. These calculated frequencies are often scaled to correct for approximations in the theoretical methods.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxyl (C=O) | ~180 |

| Aromatic (quaternary) | ~140 |

| Aromatic (CH) | 125-130 |

| Methine (CH) | ~45 |

| Methylene (B1212753) (CH₂) | ~35 |

| Methyl (propanoic) | ~18 |

This is an interactive data table. You can sort and filter the data.

Cheminformatics Approaches for Structural Analogues and Property Prediction

Cheminformatics utilizes computational tools to analyze and organize chemical information. For this compound, cheminformatics approaches can be used to search for structurally similar compounds in large chemical databases. This can help in identifying molecules with potentially similar biological activities or physical properties.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed. These models use molecular descriptors—numerical representations of a molecule's structure—to predict its biological activity or physical properties. For this compound, descriptors such as molecular weight, logP (a measure of lipophilicity), polar surface area, and various electronic and topological indices can be calculated. These descriptors can then be used in statistical models to predict properties like solubility, toxicity, or receptor binding affinity, thereby guiding further experimental investigation.

Illustrative Data Table: Common QSAR/QSPR Descriptors

| Descriptor | Predicted Value |

|---|---|

| Molecular Weight | 178.23 g/mol |

| LogP | ~2.8 |

| Polar Surface Area | 37.3 Ų |

This is an interactive data table. You can sort and filter the data.

Molecular Docking and Binding Affinity Predictions with Biological Targets

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the molecular docking and binding affinity predictions of this compound with biological targets in non-human systems.

While computational modeling and molecular docking are common techniques used to predict the interaction of small molecules with biological targets, no publically available research has been found applying these methods to this specific compound.

Therefore, no data tables or detailed research findings on its binding affinities or interactions with specific non-human biological targets can be provided at this time.

Pre Clinical Biological and Biochemical Investigations Mechanistic Focus, Excluding Human Data

Target Identification and Engagement Studies

No publicly available data were found regarding the inhibitory or activating effects of 2-Methyl-3-(2-methylphenyl)propanoic acid on any specific enzymes in cell-free systems.

No studies detailing the binding affinity or interaction dynamics of this compound with any specific receptors have been identified in the public domain.

There is no available information or structural data from protein crystallography studies involving this compound in complex with any biological target.

Cellular Biochemistry and Pharmacology Studies (In Vitro Models)

No research detailing the mechanisms of cellular entry, exit, or the distribution of this compound within cells has been reported.

No studies on the metabolic breakdown or metabolite profile of this compound in in vitro models such as cell lines or tissue homogenates were found.

Cell-Based Functional Assays to Elucidate Specific Biological Pathways

To understand the biological activity of this compound at the cellular level, a variety of cell-based functional assays would be necessary. These assays are crucial for dissecting the specific biological pathways and signaling cascades that the compound may modulate. Drawing parallels from research on structurally related propanoic acid derivatives, it is plausible that this compound could interact with pathways involved in inflammation and cellular signaling.

For instance, studies on other propanoic acid derivatives have utilized assays to measure their effects on inflammatory mediators. A key area of investigation would be the compound's impact on inflammatory pathways. Assays measuring the production of pro-inflammatory and anti-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-10 (IL-10), and Transforming Growth Factor-beta1 (TGF-β1), in response to an inflammatory stimulus like lipopolysaccharide (LPS) in immune cells (e.g., macrophages) would be highly informative. mdpi.com The modulation of these cytokines would suggest an immunomodulatory role for the compound.

Furthermore, investigating the compound's effect on key signaling cascades is essential. Reporter gene assays could be employed to determine if the compound activates or inhibits specific transcription factors, such as NF-κB, which is a central regulator of the inflammatory response. The table below illustrates hypothetical data from such cell-based assays, demonstrating how the effects of this compound could be quantified.

Table 1: Hypothetical Effects of this compound on Cytokine Production and Signaling Pathway Activation in a Macrophage Cell Line

| Assay | Test Condition | Outcome Measure | Result |

| Cytokine Production | LPS-stimulated macrophages + Compound | TNF-α levels (pg/mL) | Reduced |

| Cytokine Production | LPS-stimulated macrophages + Compound | IL-10 levels (pg/mL) | No significant change |

| Cytokine Production | LPS-stimulated macrophages + Compound | TGF-β1 levels (pg/mL) | Increased |

| Signaling Cascade | NF-κB Reporter Assay | Luciferase Activity (RLU) | Decreased |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are therefore critical in optimizing the potency and pharmacokinetic properties of a lead compound like this compound.

Systematic modifications to the structure of this compound would be undertaken to probe the SAR. This would involve positional scanning, where the methyl group on the phenyl ring is moved to the meta- and para-positions to determine if the ortho-position is optimal for activity. Additionally, the methyl group could be replaced with other substituents with varying electronic and steric properties (e.g., chloro, methoxy, hydroxyl groups) to understand their effect on target affinity and cellular activity.

For example, introducing an electron-withdrawing group like a chlorine atom might enhance metabolic stability, while a hydroxyl group could increase polarity and potentially improve receptor binding through hydrogen bonding. The following table presents a hypothetical SAR study, illustrating how different substituents might influence the compound's anti-inflammatory activity.

Table 2: Hypothetical Structure-Activity Relationship of 2-Methyl-3-(phenyl)propanoic acid Derivatives

| Compound | Phenyl Ring Substituent | Cellular Activity (IC₅₀ in µM) |

| This compound | 2-methyl | 15 |

| Derivative A | 3-methyl | 25 |

| Derivative B | 4-methyl | 20 |

| Derivative C | 4-chloro | 10 |

| Derivative D | 4-hydroxy | 18 |

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. It is well-established that stereochemistry plays a pivotal role in the biological activity of drugs, as biological targets such as enzymes and receptors are themselves chiral. nih.govunimi.it Therefore, the two enantiomers of this compound may exhibit different pharmacological activities.

The synthesis and biological evaluation of the individual enantiomers (the R- and S-isomers) would be a crucial step. It is possible that one enantiomer is significantly more active than the other, or that the two enantiomers have different biological activities altogether. This stereoselective activity could be due to differences in how each enantiomer binds to its biological target or in their metabolic profiles. unimi.it The table below illustrates the potential for stereochemical differences in biological activity.

Table 3: Hypothetical Stereochemical Influence on Biological Activity

| Stereoisomer | Biological Activity (e.g., % inhibition of TNF-α) |

| (R)-2-Methyl-3-(2-methylphenyl)propanoic acid | 75% |

| (S)-2-Methyl-3-(2-methylphenyl)propanoic acid | 20% |

| Racemic Mixture | 50% |

Mechanistic Investigations in Non-Human Animal Models

To translate the findings from cell-based assays to a whole-organism level, mechanistic investigations in non-human animal models are indispensable. These studies would focus on the biological pathways and mechanisms of action of this compound, rather than its therapeutic efficacy.

Animal models of disease, such as LPS-induced systemic inflammation or carrageenan-induced paw edema, can be used to study the in vivo effects of this compound on relevant biological pathways. mdpi.com In these models, pharmacodynamic markers can be identified to track the compound's biological effects over time. These markers could include the levels of inflammatory cytokines in the blood or tissues, or the expression of specific proteins in a target organ.

For example, in an LPS-induced inflammation model, the levels of TNF-α in the serum of treated animals could be measured at different time points after compound administration. A reduction in TNF-α levels would provide in vivo evidence of the compound's anti-inflammatory activity and corroborate the findings from cell-based assays. mdpi.com

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting its biological activity and for the design of future studies. Distribution studies would involve administering the compound to animals and then measuring its concentration in various tissues and biofluids (e.g., blood, liver, kidney, brain) over time. This would help to identify the tissues where the compound accumulates and where it might exert its effects.

Investigation of Specific Molecular Targets and Biological Effects In Vivo

As of the latest available research, there are no published in vivo studies detailing the specific molecular targets or biological effects of this compound. Comprehensive searches of scientific literature and databases did not yield any specific data on the in vivo investigation of this particular compound.

Consequently, information regarding its mechanism of action, interaction with biological targets within a living organism, and its subsequent physiological or pathological effects remains uncharacterized. No data is available to construct a table on its in vivo research findings.

Applications in Advanced Materials Science and Chemical Processes

Role as a Monomer or Building Block in Polymer Chemistry

In the realm of polymer chemistry, 2-Methyl-3-(2-methylphenyl)propanoic acid is a promising candidate for use as a monomer or a modifying agent in the synthesis of advanced polymers. The carboxylic acid functional group allows it to participate in step-growth polymerization reactions, such as polyesterification and polyamidation. When incorporated into polymer chains, the bulky and somewhat rigid 2-methylphenyl group can impart unique thermal and mechanical properties.

The presence of this side group can disrupt polymer chain packing, potentially leading to materials with lower crystallinity, increased solubility in organic solvents, and altered glass transition temperatures. These characteristics are highly desirable in the engineering of specialty plastics and high-performance resins. For instance, polyesters or polyamides derived from this monomer could exhibit enhanced thermal stability or specific optical properties, making them suitable for applications in electronics or advanced coatings.

Applications in Supramolecular Chemistry and Self-Assembly Processes

The molecular architecture of this compound lends itself to applications in supramolecular chemistry. The carboxylic acid group is a classic hydrogen-bonding motif, capable of forming predictable and stable dimers or more extended one-dimensional chains. Furthermore, the aromatic ring can engage in π-π stacking interactions.

This combination of directed hydrogen bonding and non-directional stacking interactions can be exploited to design and construct complex, self-assembling systems. These might include the formation of liquid crystals, gels, or other ordered nanostructures. The specific substitution pattern on the phenyl ring influences the geometry of these assemblies, allowing for a degree of control over the final supramolecular architecture. Such self-assembled materials are of great interest for applications in sensing, drug delivery, and molecular electronics.

Utilization as a Ligand or Precursor in Homogeneous and Heterogeneous Catalysis

The carboxylic acid moiety of this compound can be deprotonated to form a carboxylate, which is an excellent coordinating group for a wide variety of metal ions. This makes the compound a valuable ligand precursor for the synthesis of metal complexes that can function as catalysts.

Should this compound be resolved into its individual enantiomers, these chiral molecules could serve as ligands in asymmetric catalysis. The chiral environment created by the ligand around a metal center can influence the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of a product over the other. This is of paramount importance in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dependent on its stereochemistry. Chiral metal complexes derived from this propanoic acid could potentially be employed in a range of asymmetric transformations, such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions.

As a bridging ligand, this compound can be used to link metal centers together, forming extended one-, two-, or three-dimensional networks known as coordination polymers or metal-organic frameworks (MOFs). The structure and properties of the resulting MOF are dictated by the coordination geometry of the metal ion and the length and flexibility of the organic linker. The use of this particular propanoic acid derivative could lead to MOFs with specific pore sizes and chemical environments, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. A novel coordination polymer, {[Mn3(μ3-m-MePhIDC)2(H2O)6]·3H2O}n, has been synthesized using a related compound, 2-(m-methylphenyl)-1H-imidazole-4,5-dicarboxylic acid, as the organic ligand. researchgate.net This demonstrates the potential for substituted phenyl derivatives to form complex, three-dimensional frameworks with metal ions. researchgate.net

Industrial Chemical Intermediates and Specialized Chemical Synthesis

Beyond its direct applications in materials science, this compound is a valuable intermediate in the synthesis of more complex molecules. Its chemical handles—the carboxylic acid and the aromatic ring—allow for a wide range of subsequent chemical modifications.

This propanoic acid derivative can serve as a starting material for the synthesis of a variety of fine chemicals. For example, the carboxylic acid can be converted into esters, amides, or acid halides, which are themselves useful intermediates for further reactions. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups. This versatility makes it a useful building block for producing specialty additives for polymers, lubricants, or coatings, as well as for the synthesis of active pharmaceutical ingredients and agrochemicals. The synthesis of related 2-phenylpropionic acid derivatives is of significant interest as they are important intermediates for non-steroidal anti-inflammatory drugs (NSAIDs). google.com

Process Optimization for Industrial Scale Production and Waste Minimization of this compound

The industrial-scale production of this compound, a specialized carboxylic acid, necessitates a focus on process optimization to ensure high yield, purity, and cost-effectiveness while minimizing environmental impact. While specific details on the industrial synthesis of this exact molecule are not extensively published, general principles of chemical process optimization and findings from the production of structurally similar phenylpropanoic acid derivatives can be applied. Key areas of focus for optimization include reaction conditions, catalyst selection, solvent use, and downstream processing.

Reaction Pathway and Stoichiometry

The synthesis of this compound can be approached through various synthetic routes. One plausible industrial method involves the alkylation of a malonic ester derivative with 2-methylbenzyl chloride, followed by hydrolysis and decarboxylation. Another approach could be the carbonylation of a corresponding substituted alkene or alcohol. The optimization of these pathways is crucial for maximizing atom economy and reducing by-product formation.

For instance, in the synthesis of related phenylpropanoic acid derivatives, precise control over the stoichiometry of reactants is critical. A slight excess of one reactant might be used to drive the reaction to completion, but a large excess can lead to waste and complicate purification.

Catalyst and Reaction Condition Optimization

The choice of catalyst and reaction conditions (temperature, pressure, reaction time) are pivotal in achieving high efficiency and selectivity. For alkylation reactions, the choice of base and phase transfer catalyst can significantly influence the reaction rate and yield. In carbonylation reactions, the catalyst system, often based on precious metals like palladium or rhodium, and the reaction pressure are key parameters to optimize.

Research on the synthesis of other propionic acid derivatives highlights the importance of catalyst screening. For example, in the carbonylation of ethylene (B1197577) to propionic acid, an iodine-promoted Molybdenum hexacarbonyl catalyst has been shown to be effective at lower temperatures and pressures compared to other systems. researchgate.net For condensation reactions, acid-base bifunctional catalysts, such as group V metals on a silica (B1680970) support, have demonstrated high activity and stability. researchgate.net

The following interactive table illustrates hypothetical optimization parameters for a key synthesis step, based on common practices in industrial organic synthesis.

| Parameter | Range Explored | Optimal Condition | Impact on Yield | Impact on Purity |

| Temperature (°C) | 80 - 120 | 100 | Increased rate, potential for side reactions above 110°C | Decreased at higher temperatures |

| Catalyst Loading (mol%) | 0.1 - 1.0 | 0.5 | Significant increase up to 0.5%, marginal beyond | Minimal |

| Reaction Time (hours) | 2 - 8 | 6 | Reaches completion at 6 hours | By-products increase after 8 hours |

| Solvent | Toluene, DMF, Acetonitrile (B52724) | Toluene | Good solubility of reactants | Easier removal and recycling |

Solvent Selection and Waste Minimization

Solvent selection is a critical aspect of green chemistry and process optimization. The ideal solvent should effectively dissolve reactants, be inert to the reaction conditions, have a high boiling point for thermal stability, and be easily recyclable. The use of greener solvents, such as supercritical fluids or aqueous media where possible, is a key goal in modern chemical manufacturing.

In the production of similar compounds like 2-(4-bromophenyl)-2-methylpropanoic acid, reactions have been successfully carried out in an aqueous medium. googleapis.com This approach significantly reduces the reliance on volatile organic compounds (VOCs), which are often hazardous and difficult to dispose of.

Waste minimization strategies focus on the principles of green chemistry:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Catalysts: Employing catalytic reagents in small amounts rather than stoichiometric reagents that are consumed in the reaction.

Waste Valorization: Developing methods to convert by-products into valuable materials.

Solvent Recycling: Implementing distillation and other techniques to recover and reuse solvents.

The following table outlines key strategies for waste minimization in the production of this compound.

| Waste Stream | Source | Minimization Strategy |

| Spent Solvents | Reaction and purification steps | Solvent recycling through distillation; substitution with greener solvents. |

| By-products | Side reactions | Optimization of reaction conditions (temperature, pressure, catalyst) to improve selectivity. |

| Aqueous Waste | Extraction and washing steps | Neutralization and treatment before discharge; exploration of processes that minimize aqueous work-ups. |

| Solid Waste | Filtration and purification | Regeneration and reuse of solid-supported catalysts; efficient purification techniques to reduce solid waste generation. |

Downstream Processing and Purification

The final stage of production involves the isolation and purification of this compound. This typically involves extraction, crystallization, and filtration. Optimization in this area focuses on minimizing product loss and solvent usage. For instance, the choice of crystallization solvent can significantly impact the yield and purity of the final product. A process for purifying similar 2-phenyl-2-methyl propanoic acid derivatives involves selective crystallization of an ammonium (B1175870) salt, which can yield substantially pure regioisomers on an industrial scale. justia.com

By systematically optimizing each of these stages, the industrial-scale production of this compound can be made more efficient, economical, and environmentally sustainable.

Future Research Directions and Emerging Paradigms

Exploration of Unconventional Synthetic Routes, Including Biocatalysis and Flow Chemistry

The conventional synthesis of profens, while effective, often involves multiple steps and the use of stoichiometric reagents, which can generate significant waste. Future research is increasingly focused on developing more efficient and environmentally benign synthetic strategies.

Biocatalysis stands out as a promising green alternative. The use of enzymes, such as lipases and esterases, offers high enantioselectivity in the synthesis of optically pure (S)-profens, which are often the more pharmacologically active enantiomers. rsc.orgrsc.org Hydrolase-catalyzed kinetic resolutions have been extensively studied for various profens, allowing for the separation of enantiomers with high purity. rsc.org Research into protein engineering is expected to overcome current limitations of enzyme stability and efficiency, paving the way for commercially viable biocatalytic processes for compounds like 2-Methyl-3-(2-methylphenyl)propanoic acid. rsc.orgrsc.org Whole-cell catalysis, which utilizes intact microorganisms, further simplifies the process by eliminating the need for enzyme purification and can enhance catalyst stability. youtube.com

| Biocatalytic Approach | Enzyme/Organism Example | Key Advantage |

| Kinetic Resolution | Lipases, Esterases | High enantioselectivity for (S)-profens |

| Whole-Cell Catalysis | Pseudomonas sp., Bacillus sp. | Increased enzyme stability, no purification needed |

| Protein Engineering | Directed Evolution | Improved enzyme activity, stability, and selectivity |

Flow chemistry , or continuous-flow synthesis, represents another paradigm shift. By conducting reactions in a continuous stream through a network of tubes or microreactors, this technology offers superior control over reaction parameters, enhanced safety, and scalability. ccchwc.edu.hkfrontiersin.org For NSAID synthesis, flow chemistry has been shown to significantly shorten reaction times and reduce chemical exposure. jddhs.com The integration of in-line purification and real-time monitoring can lead to highly efficient, automated production lines. frontiersin.org Future work will likely focus on developing integrated, multi-step continuous-flow systems for the synthesis of this compound, minimizing intermediate handling and waste generation. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. youtube.commdpi.com For this compound and its analogues, these computational tools offer several avenues for future research.

Computer-Aided Drug Design (CADD) techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are instrumental in designing novel molecules with improved potency and selectivity. rsc.orgjddhs.com By simulating the interaction between a ligand and its biological target, such as the cyclooxygenase (COX) enzymes, researchers can predict the binding affinity and design derivatives with enhanced therapeutic profiles. rsc.orgccchwc.edu.hkjddhs.com

Furthermore, ML models can predict various physicochemical and pharmacokinetic properties of new compounds, helping to prioritize candidates with favorable drug-like characteristics early in the discovery process. frontiersin.orgnih.gov This predictive capability allows for a more focused and resource-efficient approach to developing new analogues of this compound.

| AI/ML Application | Description | Potential Impact on this compound |

| CADD | Utilizes molecular modeling to predict ligand-target interactions. | Design of analogues with higher potency and selectivity for COX enzymes. |

| QSAR Modeling | Relates chemical structure to biological activity. | Prediction of the therapeutic efficacy of novel derivatives. |

| AI Retrosynthesis | Predicts optimal synthetic pathways to a target molecule. | Accelerated development of efficient and novel manufacturing routes. |

| Property Prediction | Forecasts ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Early identification of candidates with favorable pharmacokinetic profiles. |

Development of Advanced Analytical Techniques for Trace Analysis and Environmental Monitoring

The widespread use of profens has led to their emergence as environmental micropollutants, necessitating the development of highly sensitive analytical methods for their detection. epa.gov Future research in this area will focus on creating more robust and efficient techniques for trace analysis of this compound in complex matrices like wastewater and environmental water samples. rsc.orgjddhs.com

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) , are the cornerstones of trace analysis. rsc.orgjddhs.com Future developments will likely involve the use of novel stationary phases and miniaturized systems to enhance separation efficiency and reduce analysis time.

A critical aspect of profen analysis is chirality . Since the enantiomers of 2-arylpropionic acids often exhibit different pharmacological and toxicological profiles, enantioselective analytical methods are crucial. rsc.orgprofen.com The development of advanced chiral stationary phases for HPLC and innovative derivatization reagents for GC-MS will be essential for accurately quantifying the individual enantiomers of this compound in environmental samples. ccchwc.edu.hkacs.org Two-dimensional HPLC, which couples an achiral and a chiral column, offers a powerful tool for analyzing complex samples by providing an initial cleanup before enantioselective separation. ccchwc.edu.hk

| Analytical Technique | Application | Future Direction |

| LC-MS/MS & GC-MS/MS | Detection and quantification of trace levels in environmental samples. | Miniaturization, improved ionization sources for higher sensitivity. |

| Chiral HPLC | Separation and quantification of individual enantiomers. | Development of novel and more robust chiral stationary phases. |

| Solid-Phase Extraction (SPE) | Sample preparation and pre-concentration from water matrices. | Design of new sorbent materials with higher selectivity and capacity. |

| Capillary Electrophoresis (CE) | An alternative separation technique with low sample and solvent consumption. | Integration with sensitive detectors for trace-level environmental analysis. orgsyn.org |

Sustainability and Green Chemistry Innovations in Synthesis and Application

The principles of green chemistry are increasingly influencing the pharmaceutical industry, aiming to reduce the environmental footprint of drug manufacturing. rsc.org For this compound, future research will be heavily geared towards sustainable synthesis and application strategies.

A landmark in green chemistry for profens is the BHC ibuprofen process , which received a Presidential Green Chemistry Challenge Award. epa.gov This process reduced the number of synthetic steps from six to three and dramatically increased atom economy from 40% to nearly 80%, virtually eliminating large volumes of aqueous waste. epa.gov This serves as a model for developing greener synthetic routes for other profens.

Future innovations will likely build on these principles:

Use of Renewable Feedstocks: Research into synthesizing profens from biorenewable sources, such as β-pinene derived from pine trees, offers a sustainable alternative to petroleum-based starting materials. chemanalyst.comnih.gov

Solvent-Free and Alternative Solvents: The development of reactions that proceed under solvent-free conditions or in greener solvents like water or bio-based solvents is a key goal. mdpi.com

Catalysis: The use of recyclable catalysts, including biocatalysts and reusable solid catalysts, is superior to stoichiometric reagents as it minimizes waste. ccchwc.edu.hk The BHC process, for example, utilizes a recyclable hydrogen fluoride catalyst. epa.gov

Energy Efficiency: Employing energy-efficient technologies like microwave-assisted synthesis or flow chemistry can significantly reduce the energy consumption of the manufacturing process. jddhs.commdpi.com

In terms of application, the development of more sustainable formulations, such as creating ionic liquids from ibuprofen to enhance water solubility and thermal stability, represents another avenue of green innovation. nih.gov

Unveiling Novel Biological Targets and Expanding Pre-clinical Therapeutic Potential (excluding human trials)

While the primary mechanism of action for profens is the inhibition of cyclooxygenase (COX) enzymes, leading to their anti-inflammatory effects, emerging pre-clinical research suggests a broader range of biological activities. Future investigations into this compound will likely explore these novel targets to expand its therapeutic potential beyond pain and inflammation management.

Arylpropionic acid derivatives have shown a wide spectrum of biological activities in pre-clinical studies, including antibacterial, anticonvulsant, and anticancer properties. advancedchemtech.comorientjchem.org Research into derivatives of profens like ibuprofen and naproxen has led to the design of novel compounds with enhanced potency against various targets. For instance, creating nitric oxide (NO)-releasing derivatives has been shown to yield compounds with more potent anti-inflammatory activity and a better safety profile in pre-clinical models. rsc.orgmdpi.com

The chiral nature of profens is also a key area of investigation. It is well-established that the (S)-enantiomer is typically responsible for the anti-inflammatory effects mediated by COX inhibition. nih.gov However, pre-clinical studies on some profens have indicated that the (R)-enantiomer may possess distinct biological activities, potentially through different mechanisms. This opens up the possibility of developing enantiopure formulations of this compound for specific therapeutic indications, or even exploring the unique therapeutic potential of its (R)-enantiomer.

Future pre-clinical research will likely involve high-throughput screening and mechanism-of-action studies to identify new biological targets for this compound and its derivatives. This could unveil novel applications in areas such as neurodegenerative diseases, metabolic disorders, or oncology, significantly broadening the therapeutic horizon for this class of compounds.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 2-Methyl-3-(2-methylphenyl)propanoic acid with high purity?

- Methodological Answer : Optimize synthesis using Friedel-Crafts acylation or carboxylation of 2-methylphenyl precursors. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography. Final purity (>97%) can be verified using HPLC with UV detection, as referenced in impurity profiling studies for structurally related compounds .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and methyl group integration.

- Infrared Spectroscopy (IR) : Identify carboxylic acid (C=O stretch ~1700 cm) and aromatic ring vibrations.

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H] ions). Thermodynamic data for related analogs can be cross-referenced from reaction databases .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data between studies reporting limited hazards and potential carcinogenicity?

- Methodological Answer :

- Tiered Testing : Conduct in vitro mutagenicity assays (e.g., Ames test) and in vivo rodent studies to address gaps in existing safety data .

- Dose-Response Modeling : Use probabilistic risk assessment if carcinogenicity is suspected but unquantified .

- Comparative Analysis : Cross-reference structural analogs with established toxicity profiles (e.g., 2-(4-Chloro-2-Methylphenoxy)Propionic Acid’s carcinogenic potential) to infer risks .

Q. What strategies are employed to elucidate the compound’s role in enzyme inhibition mechanisms?

- Methodological Answer :

- Kinetic Studies : Measure (inhibition constant) via Lineweaver-Burk plots using purified enzymes (e.g., cyclooxygenase or cytochrome P450 isoforms).

- Molecular Docking : Model ligand-enzyme interactions using software like AutoDock Vina, guided by X-ray crystallography data of related inhibitors .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish competitive vs. non-competitive inhibition .

Q. How should impurity profiling studies be designed for pharmaceutical-grade this compound?

- Methodological Answer :

- Reference Standards : Use EP/Pharm. impurity standards (e.g., Imp. A(EP): (2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic Acid) for HPLC-MS calibration .

- Forced Degradation : Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation pathways. Monitor byproducts via UPLC-QTOF .